molecular formula C9H12N4O B2528849 5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 892271-18-0

5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2528849
CAS No.: 892271-18-0
M. Wt: 192.222
InChI Key: JXTQKEONKHUQPZ-UHFFFAOYSA-N
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Description

5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate alkylating agent, followed by cyclization with hydrazonoyl chloride under reflux conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding triazolopyrimidine N-oxides.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of alkylated or acylated triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolopyrimidine derivatives. Its propyl group at the 3-position and methyl group at the 5-position contribute to its unique binding properties and biological effects.

Properties

IUPAC Name

5-methyl-3-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-7-11-12-9-10-8(14)5-6(2)13(7)9/h5H,3-4H2,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTQKEONKHUQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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